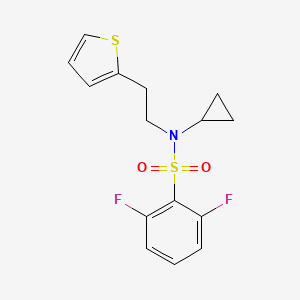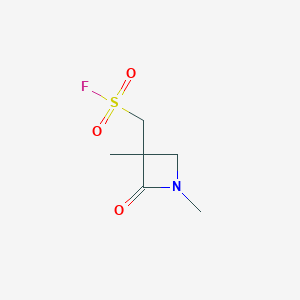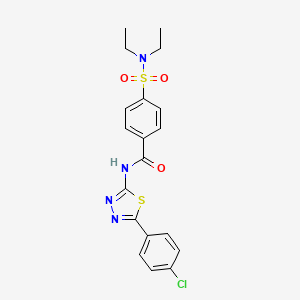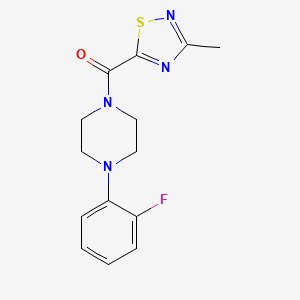![molecular formula C12H10F3NO4 B2368643 2,2,2-trifluoro-N-(7-hydroxy-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)acetamide CAS No. 866131-56-8](/img/structure/B2368643.png)
2,2,2-trifluoro-N-(7-hydroxy-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,2,2-trifluoro-N-(7-hydroxy-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)acetamide is a useful research compound. Its molecular formula is C12H10F3NO4 and its molecular weight is 289.21. The purity is usually 95%.
BenchChem offers high-quality 2,2,2-trifluoro-N-(7-hydroxy-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,2-trifluoro-N-(7-hydroxy-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Oxidative Addition Reactions
- The compound is involved in reactions with alkenes and dienes in an oxidative system. These reactions result in products like iodine amidation and addition-cyclization, important in organic synthesis and material science (Shainyan et al., 2015).
Synthesis of Fluorine-Substituted Compounds
- It's used in the synthesis of fluorine-substituted 1,2,4-triazines. These compounds have shown antibacterial properties, indicating potential applications in medical research (Alharbi & Alshammari, 2019).
Green Chemistry Applications
- The compound is part of environmentally friendly syntheses of analgesic and antipyretic compounds, highlighting its role in developing sustainable pharmaceutical processes (Reddy et al., 2014).
Precursors in Organic Synthesis
- It's a precursor for difluoro(trimethylsilyl)acetamides, which lead to various bioactive compounds, emphasizing its importance in organic and medicinal chemistry (Bordeau et al., 2006).
Herbicidal Activity
- This compound is a key component in synthesizing herbicides, showing significant activity against certain weeds, suggesting agricultural applications (Wu et al., 2011).
properties
IUPAC Name |
2,2,2-trifluoro-N-(7-hydroxy-6,7-dihydro-5H-cyclopenta[f][1,3]benzodioxol-5-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO4/c13-12(14,15)11(18)16-7-3-8(17)6-2-10-9(1-5(6)7)19-4-20-10/h1-2,7-8,17H,3-4H2,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKSCGPPHLZLMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC3=C(C=C2C1O)OCO3)NC(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-ethyl-5-[(2-ethylpiperidin-1-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B2368560.png)

![7-(2-Furyl)-2-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2368567.png)
![3-[(Cyanoacetyl)amino]-2-hydroxybenzoic acid](/img/structure/B2368569.png)
![N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}azepane-1-sulfonamide](/img/structure/B2368570.png)
![1-(2,5-dimethylbenzyl)-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2368571.png)




![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)propionamide](/img/structure/B2368580.png)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2,5-dimethylfuran-3-carboxylate](/img/structure/B2368581.png)

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)cyclopentanecarboxamide](/img/structure/B2368583.png)